2-Amino-4-Methoxynicotinonitrile
Overview
Description
2-Amino-4-Methoxynicotinonitrile is an organic compound with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 2-position and a methoxy group at the 4-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-Methoxynicotinonitrile typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate in aqueous media using cellulose sulfuric acid as a catalyst . This method offers advantages such as shorter reaction times, simple work-up procedures, excellent yields, and catalyst recovery.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and the use of efficient catalysts like cellulose sulfuric acid can be scaled up for industrial applications, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-Methoxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted nicotinonitrile derivatives.
Scientific Research Applications
2-Amino-4-Methoxynicotinonitrile has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-Amino-4-Methoxynicotinonitrile involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play crucial roles in binding to enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes or act as an antagonist to specific receptors, leading to therapeutic effects in various medical conditions .
Comparison with Similar Compounds
2-Amino-5-bromo-4-methoxy-nicotinonitrile: This compound has a bromine atom at the 5-position, which can alter its reactivity and biological activity.
2-Methoxynicotinonitrile: Lacks the amino group, which significantly changes its chemical properties and applications.
Uniqueness: 2-Amino-4-Methoxynicotinonitrile is unique due to the presence of both amino and methoxy groups on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
2-amino-4-methoxypyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-6-2-3-10-7(9)5(6)4-8/h2-3H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYBLKYAFIOZRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370690 | |
Record name | 2-Amino-4-Methoxynicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98651-70-8 | |
Record name | 2-Amino-4-methoxy-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98651-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-Methoxynicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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